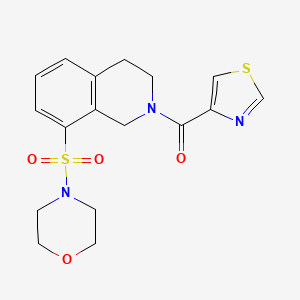

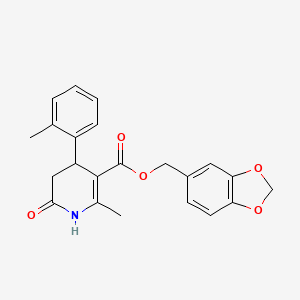

8-(morpholin-4-ylsulfonyl)-2-(1,3-thiazol-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of compounds similar to the one often involves multi-step organic reactions, including cyclization, condensation, and substitution reactions. For instance, the synthesis of morpholine derivatives can involve refluxing specific precursors with morpholine hydrochloride, characterized by NMR, IR, and Mass spectral studies, and confirmed by single crystal X-ray diffraction studies (Mamatha S.V et al., 2019). Similarly, cross-recyclization reactions have been used to synthesize tetrahydroquinoline derivatives, demonstrating the versatility of methods available for constructing complex heterocyclic compounds (V. D. Dyachenko & A. D. Dyachenko, 2008).

Molecular Structure Analysis

The molecular structure of related compounds is typically determined using techniques such as X-ray diffraction, revealing details about the crystal system, lattice parameters, and molecular geometry. Such studies confirm the specific spatial arrangement of atoms within the molecule, which is crucial for understanding its chemical reactivity and interaction with biological targets (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

Compounds within this chemical family can participate in a variety of chemical reactions, including reversible reactions and kinetically controlled reactions, to yield diverse derivatives. These reactions often involve intermediates such as enolate or C-anion, leading to the formation of structurally varied products (Walid Fathalla et al., 2002). The chemical properties, such as reactivity towards different reagents and conditions, offer insights into the molecule's potential applications in synthesis and drug design.

科学的研究の応用

Synthesis and Characterization

A study by Mamatha S.V et al. (2019) discusses the synthesis of a compound similar to 8-(morpholin-4-ylsulfonyl)-2-(1,3-thiazol-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline. The compound was synthesized through a reflux process and characterized using NMR, IR, and Mass spectral studies. The crystal structure was confirmed by X-ray diffraction, indicating its monoclinic system. This synthesis process highlights the complex chemical procedures involved in creating such intricate molecules (Mamatha S.V, M. Bhat, Sagar B K, & Meenakshi S.K., 2019).

Biological Activities

The compound synthesized by Mamatha S.V et al. was also screened for various biological activities, including antibacterial, antioxidant, anti-TB, anti-diabetic activities, and molecular docking studies for InhA protein. The compound showed remarkable anti-TB activity with a minimum inhibitory concentration (MIC) of 3.12 µg/ml and superior anti-microbial activity, indicating its potential use in medical research and drug development (Mamatha S.V, M. Bhat, Sagar B K, & Meenakshi S.K., 2019).

Inhibitory Properties

A study by R. Alexander et al. (2008) investigated 4-(1,3-Thiazol-2-yl)morpholine derivatives and identified them as potent and selective inhibitors of phosphoinositide 3-kinase. This study's findings suggest potential applications in cancer research, particularly in developing new therapeutic agents for tumor growth inhibition (R. Alexander et al., 2008).

Anticancer Applications

An abstract from the 101st Annual Meeting of the American Association for Cancer Research by K. Redda et al. (2010) discussed the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. This study indicates the potential use of such compounds in developing new and safer anticancer drugs, highlighting their significant role in pharmaceutical research (K. Redda, Madhavi Gangapuram, & Tiffany W. Ardley, 2010).

特性

IUPAC Name |

(8-morpholin-4-ylsulfonyl-3,4-dihydro-1H-isoquinolin-2-yl)-(1,3-thiazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S2/c21-17(15-11-25-12-18-15)19-5-4-13-2-1-3-16(14(13)10-19)26(22,23)20-6-8-24-9-7-20/h1-3,11-12H,4-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGFCTKVTGNEAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC=C2S(=O)(=O)N3CCOCC3)C(=O)C4=CSC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Morpholin-4-ylsulfonyl)-2-(1,3-thiazol-4-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5545234.png)

![3-(1-methylbutyl)-8-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5545242.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-fluorobenzylidene)acetohydrazide](/img/structure/B5545258.png)

![3-mercapto-6-methyl-4-[(3,4,5-trimethoxybenzylidene)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5545262.png)

![5-methyl-1-(4-methylphenyl)-4-[2-(trifluoromethyl)benzoyl]-2-piperazinone](/img/structure/B5545266.png)

![(3aR*,6S*)-2-(2-ethoxyethyl)-7-[(4-ethylpiperazin-1-yl)carbonyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5545277.png)

![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5545284.png)

![(3-phenyl-2-propen-1-yl){2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B5545290.png)

![4-[(benzylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545322.png)

![3-[({1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5545334.png)